molecular formula C11H12N2 B8574164 2-Cyanomethyl-1,2,3,4-tetrahydroquinoline

2-Cyanomethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8574164
M. Wt: 172.23 g/mol
InChI Key: QZTBXCDPHAWCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanomethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetonitrile

InChI

InChI=1S/C11H12N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-4,10,13H,5-7H2

InChI Key

QZTBXCDPHAWCOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC1CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxymethyltetrahydroquinoline (54 g, 0.33 mol), imidazole (56 g, 0.825 mol), and triphenylphosphine (216 g, 0.825 mol) in a mixed solvent of 10:1 toluene/acetonitrile (2.2 L) was added iodine (167 g, 0.66 mol) at room temperature. The mixture was stirred for 30 min at the same temperature and aqueous sodium thiosulfate solution (300 mL) was added. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated. The residue was triturated with diethyl ether and the insoluble materials were removed by filtration. The filtrate was concentrated and the residual oil was dissolved in DMF (600 mL). To the solution was added sodium cyanide (33 g, 0.67 mol) and the mixture was heated at 80° C. for 4 h. The resulting mixture was poured into ice-water and extracted with ether. The organic layer was washed with brine, dried over magnesium sulfate, and concentrated to give 140 g of a crude product which was used for the next step without purification. The specimen for characterization was obtained by silica gel column chromatography of the crude product with 1:1 hexane/dichloromethane to 100% dichloromethane as eluent: 1H NMR (270 MHz, CDCl3) δ6.97~7.04 (m, 2H), 6.68 (t, 1H, J=7.4 Hz), 6.54 (d, 1H, J=7.4 Hz), 4.03 (br, 1H), 3.70 (m, 1H), 2.70~2.86 (m, 2H), 2.54 (d, 1H, J=6.6 Hz), 2.02~2.13 (m, 1H), 1.78~1.91 (m, 1H).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One
Name
toluene acetonitrile
Quantity
2.2 L
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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